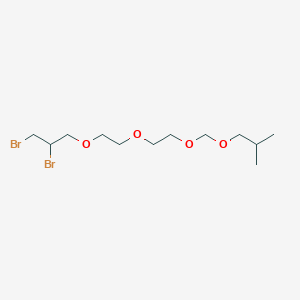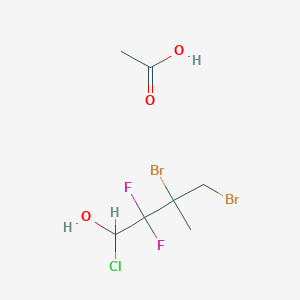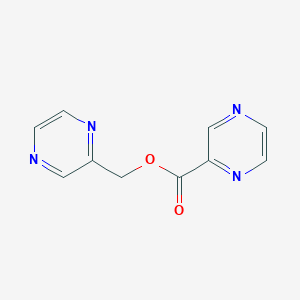
Pyrazin-2-ylmethyl pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazin-2-ylmethyl pyrazine-2-carboxylate is a compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two pyrazine rings, which are nitrogen-containing heterocycles, connected by a carboxylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazin-2-ylmethyl pyrazine-2-carboxylate typically involves the condensation reaction of dimethyl pyrazine-2-carboxylate with 2-aminomethylpyrazine. This reaction is carried out under reflux conditions in methanol for several hours, followed by rotary evaporation to remove the solvent, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazin-2-ylmethyl pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrazine N-oxides, pyrazine alcohols, and various substituted pyrazine derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pyrazin-2-ylmethyl pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of pyrazin-2-ylmethyl pyrazine-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may also interact with enzymes and receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine-2-carboxylic acid: A related compound with a single carboxylate group.
Methyl pyrazine-2-carboxylate: A methyl ester derivative of pyrazine-2-carboxylic acid.
Pyrazinamide: An anti-tubercular drug with a similar pyrazine core structure.
Uniqueness
Pyrazin-2-ylmethyl pyrazine-2-carboxylate is unique due to its dual pyrazine rings connected by a carboxylate group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
93691-21-5 |
|---|---|
Formule moléculaire |
C10H8N4O2 |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
pyrazin-2-ylmethyl pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H8N4O2/c15-10(9-6-12-2-4-14-9)16-7-8-5-11-1-3-13-8/h1-6H,7H2 |
Clé InChI |
RSHFGRMEBQETJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)COC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


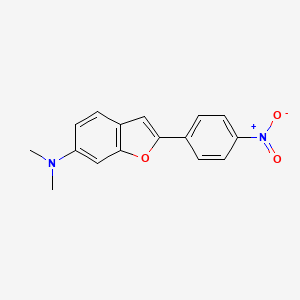
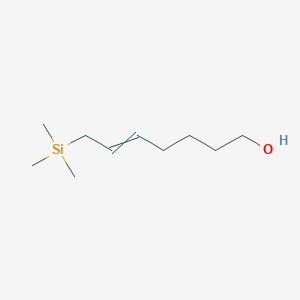
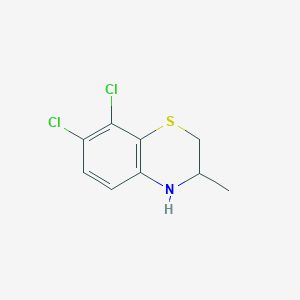
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
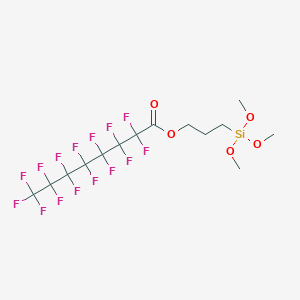
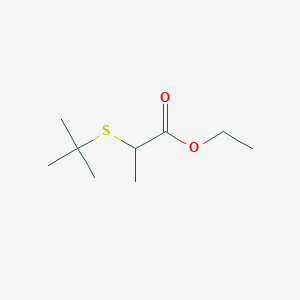
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
